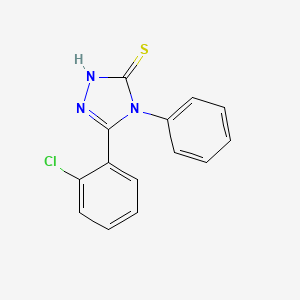

5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGQKQYLXHGLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178373 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23711-34-4 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023711344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have made it a focal point for drug discovery. Derivatives of 1,2,4-triazole-3-thione, in particular, exhibit an exceptionally broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The strategic placement of substituents on the triazole ring allows for the fine-tuning of these pharmacological profiles. The target molecule of this guide, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, incorporates a phenyl group at the N4 position and a 2-chlorophenyl group at the C5 position, features that are often explored to enhance bioactivity, making it a compound of significant interest for researchers in drug development.[5] This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.

Part 1: Synthesis of the Target Compound

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step process involving the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration.[6] This approach offers high yields and a straightforward purification process.

Synthetic Principle and Strategy

The core strategy involves the nucleophilic addition of an acid hydrazide to an isothiocyanate, yielding a 1,4-disubstituted thiosemicarbazide. This intermediate possesses all the necessary atoms for the target heterocycle. The subsequent ring closure is induced under alkaline conditions. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-triazole ring. Ethanol is a preferred solvent as it effectively dissolves the reactants and intermediate while being compatible with the alkaline conditions.

Caption: Synthetic workflow for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis

Materials and Reagents:

-

2-Chlorobenzohydrazide

-

Phenyl isothiocyanate

-

Absolute Ethanol

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (Intermediate)

-

In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (0.01 mol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

-

To this clear solution, add phenyl isothiocyanate (0.01 mol) dropwise while stirring continuously at room temperature.

-

Upon addition, a white precipitate typically begins to form.

-

Reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion. The choice to reflux is to maximize the yield by providing sufficient activation energy for the reaction.

-

After refluxing, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filter the resulting solid precipitate using a Büchner funnel, wash it thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, and then wash with distilled water.

-

Dry the collected solid in a vacuum oven at 60-70 °C. This intermediate is typically pure enough for the next step without further purification.

Step 2: Synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Final Product)

-

Place the dried 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (0.008 mol) in a 250 mL round-bottom flask.

-

Add a 2N aqueous solution of sodium hydroxide (40 mL). The use of a base is critical as it catalyzes the intramolecular cyclodehydration.[6]

-

Reflux the mixture with stirring for 4-6 hours. During this time, the solid will dissolve as the cyclization proceeds.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully pour the cooled, clear solution into a beaker containing crushed ice.

-

Acidify the solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. This step neutralizes the excess base and protonates the triazole, causing it to precipitate out of the aqueous solution.

-

Filter the resulting white precipitate, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper, and then dry it completely.

-

For final purification, recrystallize the crude product from ethanol to obtain pure white crystals of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of proof.

Caption: A multi-faceted workflow for the characterization of the synthesized triazole.

Thione-Thiol Tautomerism

It is crucial to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (-N=C-SH) and thiol (>N-C=S) forms. Spectroscopic evidence from solid-state and solution studies indicates that the thione form is generally the predominant tautomer.[7] The characterization data below will be interpreted with this equilibrium in mind.

Melting Point

-

Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.

-

Significance: A sharp and distinct melting point range is a primary indicator of high purity. For a closely related compound, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, the melting point is reported as 197-198 °C, providing a reference for the expected range.[6]

FT-IR Spectroscopy

-

Protocol: The FT-IR spectrum is recorded using the KBr pellet method.

-

Significance: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The absence of the C=O stretch from the thiosemicarbazide intermediate and the appearance of characteristic triazole ring vibrations confirm successful cyclization.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3350-3280 | N-H stretch | Indicates the presence of the thione tautomer.[6] |

| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl and chlorophenyl rings. |

| ~2600-2550 | S-H stretch | A weak band indicating the minor thiol tautomer.[6][8] |

| ~1620-1600 | C=N stretch | Characteristic of the triazole ring.[6] |

| ~1300-1250 | C=S stretch | Strong evidence for the predominant thione tautomer.[1] |

| ~750-700 | C-Cl stretch | Confirms the presence of the chlorophenyl substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.

-

Significance: NMR provides definitive structural proof by mapping the carbon and hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.8 - 14.1 | Singlet (broad) | 1H | SH / NH proton (labile, exchangeable with D₂O). The downfield shift is characteristic.[6] |

| ~7.2 - 7.8 | Multiplet | 9H | Aromatic protons from both the phenyl and 2-chlorophenyl rings. The complexity arises from overlapping signals. |

¹³C NMR (DMSO-d₆, 100 MHz): The expected chemical shifts are based on data for similar structures.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~167-169 | C=S (Thione carbon) |

| ~148-150 | C5 of triazole ring |

| ~127-135 | Aromatic carbons (Phenyl and Chlorophenyl rings) |

| ~132-134 | C-Cl carbon (ipso-carbon of chlorophenyl ring) |

Mass Spectrometry (MS)

-

Protocol: Mass spectra are typically acquired using Electrospray Ionization (ESI) in positive ion mode.

-

Significance: Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of its identity. The fragmentation pattern can also offer additional structural information.[11][12]

-

Expected Molecular Ion: For C₁₄H₁₀ClN₃S, the calculated monoisotopic mass is approximately 287.03 g/mol . The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 288. The characteristic isotopic pattern for a chlorine-containing compound (an [M+2] peak with about one-third the intensity of the M peak) would provide definitive confirmation.

Elemental Analysis

-

Protocol: The sample is analyzed for its percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur using a CHNS elemental analyzer.

-

Significance: The experimentally determined percentages should align closely with the calculated theoretical values, confirming the empirical formula of the compound.

Theoretical Values for C₁₄H₁₀ClN₃S:

-

Carbon: 58.43%

-

Hydrogen: 3.50%

-

Nitrogen: 14.60%

-

Sulfur: 11.14%

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The described two-step synthesis via a thiosemicarbazide intermediate is efficient and scalable. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a rigorous framework for validating the structure and purity of the final product. This ensures that the material is of high quality and suitable for subsequent applications in medicinal chemistry research and drug development.

References

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

-

Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Retrieved from [Link]

-

NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

-

NIH. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Foreword: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacological profile.[1][2] Its derivatives form the backbone of numerous clinically significant agents, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The incorporation of a thiol group at the 3-position, along with specific aryl substitutions at the 4- and 5-positions, as seen in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, often enhances the therapeutic potency of these compounds.[1][2] This guide provides a comprehensive exploration of the putative mechanisms of action for this specific molecule, grounded in the established bioactivities of its chemical class and outlining a rigorous experimental framework for their validation.

Part 1: Postulated Mechanisms of Action

Direct mechanistic studies on 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol are not yet prevalent in the public domain. However, based on extensive research into structurally related 1,2,4-triazole-3-thiol derivatives, we can postulate several high-probability molecular pathways through which this compound may exert its biological effects.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A primary and well-documented mechanism for antifungal triazoles is the disruption of the fungal cell membrane integrity.[6][7] This is achieved through the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[6][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and function.

The proposed mechanism involves the nitrogen atoms of the triazole ring binding to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.[7][8]

Hypothetical Signaling Pathway: Antifungal Action

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Anticancer Activity: Multi-Target Inhibition

The 1,2,4-triazole scaffold is a privileged structure in oncology, with derivatives exhibiting a range of anticancer activities.[1][2][9] For 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, two plausible anticancer mechanisms are proposed based on studies of similar compounds.

A. Kinase Inhibition:

Many cancers are characterized by the deregulation of protein kinases.[1] Small molecule kinase inhibitors are a major class of targeted cancer therapies. Given the structural features of the topic compound, it is plausible that it could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival, such as the EGFR or BRAF pathways.[10]

B. p53-MDM2 Interaction:

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. A promising anticancer strategy is to disrupt this interaction, thereby reactivating p53. Notably, in silico studies on the closely related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have suggested their potential to mimic key p53 residues and interfere with the p53-MDM2 interaction.[11][12]

Logical Flowchart: Investigating Anticancer Mechanisms

Caption: Experimental workflow for elucidating anticancer MOA.

Enzyme Inhibition: A Focus on Glycoside Hydrolases

Certain 1,2,4-triazole-3-thiol derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase.[13] These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While perhaps a secondary mechanism, the potential for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol to inhibit these or other enzymes should not be discounted and warrants investigation.

Part 2: Experimental Protocols for Mechanism Validation

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide clear, actionable steps for researchers.

Protocol: Fungal CYP51 Inhibition Assay

Objective: To determine if 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol inhibits fungal lanosterol 14α-demethylase.

Methodology:

-

Preparation of Fungal Microsomes:

-

Culture a relevant fungal strain (e.g., Candida albicans) to mid-log phase.

-

Harvest and spheroplast the cells using zymolyase.

-

Lyse the spheroplasts by osmotic shock and homogenization.

-

Perform differential centrifugation to isolate the microsomal fraction containing CYP51.

-

-

Enzyme Assay:

-

Pre-incubate the fungal microsomes with varying concentrations of the test compound and a known inhibitor (e.g., fluconazole) as a positive control.

-

Initiate the enzymatic reaction by adding radiolabeled lanosterol and an NADPH-generating system.

-

After a defined incubation period, stop the reaction by adding a strong base.

-

Extract the sterols using an organic solvent (e.g., hexane).

-

Separate the substrate (lanosterol) from the product (ergosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Quantify the amount of radiolabeled product formed.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To assess the inhibitory activity of the compound against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase.

-

Kinase buffer.

-

ATP and a suitable peptide substrate.

-

Test compound dissolved in DMSO.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a specified time at the optimal temperature.

-

Terminate the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value.

-

Protocol: p53-MDM2 Co-Immunoprecipitation

Objective: To determine if the compound can disrupt the interaction between p53 and MDM2 in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with wild-type p53 (e.g., U-87 MG) to approximately 80% confluency.

-

Treat the cells with the test compound, a positive control (e.g., nutlin-3a), and a vehicle control (DMSO) for a specified duration.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-MDM2 antibody overnight.

-

Add protein A/G agarose beads to pull down the MDM2 and its interacting proteins.

-

-

Western Blot Analysis:

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53 and MDM2.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Interpretation:

-

A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the compound-treated samples compared to the vehicle control indicates a disruption of the interaction.

-

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Bioactivities

| Assay Type | Target | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |

| Antifungal | C. albicans CYP51 | [Insert Value] | Fluconazole | [Insert Value] |

| Anticancer | EGFR Kinase | [Insert Value] | Erlotinib | [Insert Value] |

| Anticancer | BRAF Kinase | [Insert Value] | Vemurafenib | [Insert Value] |

| Enzyme Inhibition | α-Glucosidase | [Insert Value] | Acarbose | [Insert Value] |

Conclusion and Future Directions

The available evidence strongly suggests that 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a molecule of significant therapeutic potential, likely acting through multiple mechanisms. The proposed experimental workflows provide a clear path to elucidating its precise molecular targets and pathways. Future research should focus on in vivo efficacy studies in relevant animal models of fungal infections and cancer, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. The multifaceted nature of the 1,2,4-triazole-3-thiol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.

References

-

Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Pharmacia. [Link]

-

Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. (n.d.). PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). ResearchGate. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal of Ukraine. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]

-

A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). PubMed. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central - NIH. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central. [Link]

-

Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). PMC - PubMed Central. [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). Sci-Hub. [Link]

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]

- 13. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

tautomeric forms of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomeric Forms of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. The specific tautomeric form of a drug molecule can significantly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive examination of the thione-thiol tautomerism in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic scaffold of significant interest in drug discovery. By integrating theoretical principles with established experimental and computational methodologies, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole core.

The Significance of Tautomerism in Drug Design

Tautomerism is a critical consideration in drug design as the different tautomers of a molecule can exhibit distinct biological activities.[1] The 1,2,4-triazole ring system, a common motif in medicinal chemistry, is known for its diverse pharmacological applications, including antifungal, anticancer, and antiviral agents.[2][3] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism.[1] In the case of 1,2,4-triazole-3-thiol derivatives, the equilibrium between the thione and thiol forms can impact hydrogen bonding capabilities, molecular conformation, and ultimately, the interaction with biological targets.[1] A thorough understanding of this tautomeric balance is therefore essential for rational drug design and the optimization of lead compounds.

Thione-Thiol Tautomerism in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The core of our investigation is the tautomeric equilibrium between the thione and thiol forms of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Quantum chemical investigations on related 1,2,4-triazole-3-thione derivatives have consistently shown that the thione form is generally the more stable tautomer .[4][5] This stability is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in this heterocyclic system in the gas phase.[4] While the thione form is predominant in the solid state and in neutral solutions for many analogous compounds, the thiol form can also be present and its population can be influenced by factors such as solvent polarity and pH.[2][6]

Experimental Methodologies for Tautomer Characterization

A multi-faceted experimental approach is crucial for the unambiguous characterization of the .

Spectroscopic Techniques

Spectroscopy offers a powerful and non-destructive means to probe the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can readily distinguish between the thione and thiol forms through their characteristic vibrational frequencies.[2]

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) |

| N-H stretch | Thione | 3100–3460 |

| S-H stretch | Thiol | 2550–2650 (weak and sharp) |

| C=N stretch | Both | 1560–1650 |

| N-C=S stretch | Thione | 1250–1340 |

| N=C-S stretch | Thiol | 1180–1230 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the dominant tautomeric form in solution.[2]

| Nucleus | Tautomeric Form | Characteristic Chemical Shift (ppm) |

| ¹H (N-H) | Thione | 13–14 |

| ¹H (S-H) | Thiol | 1.1–1.4 |

| ¹³C (C=S) | Thione | 169.00–169.10 |

-

UV-Visible Spectroscopy: The electronic transitions of the chromophores in the thione and thiol forms differ, allowing for their differentiation using UV-Vis spectroscopy.[7] Thione tautomers typically exhibit an n-π* transition of the C=S group in the range of 300-400 nm, whereas thiol tautomers show a π-π* transition of the C=N group below 300 nm.[7]

Chromatographic Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to separate and identify the tautomers in solution.[6] By observing two peaks with the same mass-to-charge ratio, the simultaneous presence of both tautomers can be confirmed.[6] The relative peak areas can provide a quantitative measure of the tautomeric ratio under specific chromatographic conditions.[6]

Caption: A simplified workflow for HPLC-MS analysis of tautomers.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for studying tautomerism.[4][8] The B3LYP functional with a suitable basis set, such as 6-31G(d,p), has been shown to be reliable for investigating the tautomerism of 1,2,4-triazole derivatives.[4][5] These calculations can provide valuable insights into:

-

Relative Stabilities: By calculating the Gibbs free energy of the thione and thiol forms, their relative populations at equilibrium can be predicted.[9]

-

Energy Barriers: The energy barrier for the interconversion between tautomers can be determined by locating the transition state structure.[5]

-

Spectroscopic Properties: Theoretical calculations can predict IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the identity of the observed tautomer.[4][8]

Synthesis and Biological Relevance

The synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives is of significant interest due to their potential as anticancer agents.[10][11] A general synthetic route often involves the cyclization of a substituted thiosemicarbazide.[12][13] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the presentation of key pharmacophoric features, which are dictated by the predominant tautomeric form. For instance, derivatives of the closely related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy.[10][11]

Caption: From synthesis to biological application of the target compound.

Conclusion

The tautomeric behavior of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a crucial aspect that governs its chemical and biological properties. Based on extensive studies of analogous compounds, the thione form is expected to be the predominant tautomer in the solid state and in neutral solutions. However, the potential for the existence of the thiol form, particularly under varying environmental conditions, should not be overlooked. A combined approach utilizing advanced spectroscopic techniques, chromatographic methods, and computational chemistry is essential for a comprehensive understanding of the tautomeric equilibrium. This knowledge is indispensable for the rational design and development of novel drug candidates based on this promising heterocyclic scaffold.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 987-995. [Link]

-

Antypenko, L. M., & Komykhov, S. A. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-51. [Link]

-

Pomarnacka, E., & Kornicka, A. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Chromatographia, 81(1), 123-133. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Ben-Aoun, Z., & Gherraf, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, N. K. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000. [Link]

-

Gökce, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Gökce, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. [Link]

-

Ben-Aoun, Z., & Gherraf, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

-

Tautomeric forms of 1,2,4-triazole. ResearchGate. [Link]

-

Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

-

Holla, B. S., Veeranjaneyulu, A., & Sarojini, B. K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 153-160. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, N. K. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub. [Link]

-

Al-Sultani, A. H. H., & Mohammed, A. A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Konuralp Medical Journal, 12(1), 104-111. [Link]

-

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Singh, R. K., & Singh, R. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1461-1467. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. preprints.org [preprints.org]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]

- 12. mdpi.com [mdpi.com]

- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and critical physicochemical parameters that govern the behavior and therapeutic potential of this specific triazole derivative. We will explore the causality behind experimental choices for its synthesis and characterization, grounding the discussion in authoritative scientific literature.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological macromolecules, making it a cornerstone in the design of therapeutic agents.[2] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further chemical modification and imparts the potential for tautomerism, which can significantly influence the compound's biological activity and pharmacokinetic profile. The specific compound, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, with its distinct substitution pattern, presents a compelling case for detailed investigation. The presence of a chlorophenyl group can enhance lipophilicity and introduce halogen bonding capabilities, while the phenyl group at the 4-position influences the overall conformation and steric profile of the molecule. Understanding the interplay of these structural features is paramount for its rational development as a drug candidate. Notably, derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential anticancer agents.[5][6]

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through a multi-step sequence. The following protocol is a representative method adapted from literature precedents for similar compounds.[7][8]

Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of an intermediate N-substituted thiosemicarbazide, followed by its cyclization to yield the desired triazole-thiol.

Caption: Synthetic workflow for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL).

-

Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (10 mmol) dropwise at room temperature.

-

Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Expert Insight: The choice of ethanol as a solvent is crucial as it effectively dissolves the starting materials and allows for a clean precipitation of the thiosemicarbazide product upon cooling. Refluxing provides the necessary activation energy for the nucleophilic attack of the hydrazide on the isothiocyanate.

Step 2: Synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Cyclization Reaction: The synthesized 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (8 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

Heating: The mixture is heated under reflux for 6-8 hours until the evolution of hydrogen sulfide gas ceases (as tested with lead acetate paper).

-

Neutralization and Precipitation: The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

-

Product Isolation: The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Trustworthiness Check: The completion of the cyclization is indicated by the cessation of hydrogen sulfide evolution. The final product's purity should be confirmed by melting point determination and spectroscopic analysis.

Structural Characterization

The definitive identification of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (S-H, weak), ~1600 (C=N), ~1300 (C=S, for thione tautomer)[9][10] |

| ¹H-NMR (δ, ppm) | 7.0-8.0 (m, Ar-H), ~13.0-14.0 (s, 1H, SH/NH, exchangeable with D₂O)[1][10] |

| ¹³C-NMR (δ, ppm) | ~165-170 (C=S, thione form), ~150-160 (C-S, thiol form), ~120-140 (Ar-C)[11] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (C₁₄H₁₀ClN₃S: 287.77 g/mol )[12] |

Core Physicochemical Properties and Their Implications

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

Tautomerism: The Thiol-Thione Equilibrium

A key characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[11] This equilibrium is influenced by the solvent, pH, and temperature. In the solid state and neutral solutions, the thione form is often predominant.[11]

Caption: Thiol-thione tautomerism in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Implication for Drug Development: The tautomeric form present can significantly affect the compound's ability to interact with its biological target. For instance, the thiol form may act as a hydrogen bond donor, while the thione form can act as a hydrogen bond acceptor. This duality can be exploited in drug design to optimize binding affinity.

Lipophilicity (LogP)

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Preparation: Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

Equilibration: Shake the mixture vigorously for a set period to ensure equilibrium is reached.

-

Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP = log([Concentration in octanol] / [Concentration in water]).

Implication for Drug Development: Lipophilicity is a critical factor in membrane permeability and oral bioavailability. A LogP value in the optimal range (typically 1-3) is often desired for orally administered drugs.

Acidity (pKa)

The thiol group in the molecule is weakly acidic, and its pKa value will determine the extent of ionization at physiological pH.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Implication for Drug Development: The ionization state of a drug affects its solubility, permeability, and interaction with its target. Understanding the pKa is crucial for formulating the drug and predicting its behavior in vivo.

Solubility

The solubility of the compound in aqueous and organic solvents is a fundamental property that influences its formulation and bioavailability.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline for physiological relevance).

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Filter the suspension to remove undissolved solid and determine the concentration of the dissolved compound in the filtrate using an appropriate analytical technique.

Implication for Drug Development: Poor aqueous solubility is a major challenge in drug development. Strategies such as salt formation or the use of solubility-enhancing excipients may be necessary for compounds with low solubility.

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of biological activities.[2][3][13] The title compound, with its specific substitution pattern, is a promising candidate for further investigation in several therapeutic areas.

-

Anticancer Activity: As previously mentioned, derivatives of this compound have shown potential as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[5][6]

-

Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties. The presence of the thiol group and the lipophilic aromatic rings may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.[4][9]

-

Anti-inflammatory Activity: Some triazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[1]

Conclusion

5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally confirmed by modern spectroscopic methods. The core physicochemical properties, particularly the thiol-thione tautomerism, lipophilicity, acidity, and solubility, are critical parameters that will govern its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided a framework for understanding and evaluating these properties, offering both theoretical insights and practical experimental protocols. Further research into the biological activities and structure-activity relationships of this compound and its analogs is highly warranted.

References

-

Al-Sultani, A. A. J., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. Research Journal of Pharmacy and Technology, 12(7), 3369-3375. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 165, 13-43. [Link]

-

Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130501. [Link]

-

Gomha, S. M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 56(1), 59-65. [Link]

-

Tozkoparan, B., et al. (2007). Synthesis of some new 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 12(7), 1436-1447. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-212. [Link]

-

Krasavin, M., et al. (2018). Synthesis of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(11), 2975. [Link]

-

Riyadh, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1H-1,2,3-triazoles. ACS Omega, 5(37), 23795-23808. [Link]

-

Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

-

Yüksek, H., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1145-1156. [Link]

-

Tighadouini, S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5139. [Link]

-

Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ADMET and DMPK, 11(1), 143-163. [Link]

-

Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][9] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4277-4285. [Link]

-

Kumar, A., et al. (2021). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. ChemistrySelect, 6(16), 3939-3949. [Link]

-

Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(8), 1059. [Link]

-

El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5986. [Link]

-

Shcherbyna, R. O., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. * Zaporozhye Medical Journal*, 20(2), 241-245. [Link]

-

Bakholdina, A. S., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2735. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scbt.com [scbt.com]

- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of novel 1,2,4-triazole-3-thiol derivatives.

An In-Depth Technical Guide to the Biological Activities of Novel 1,2,4-Triazole-3-thiol Derivatives

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique chemical properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to interact with a wide array of biological receptors with high affinity.[1][3] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol and its tautomeric thione form exhibit an expanded and often enhanced spectrum of pharmacological activities.[3][4] These sulfur-containing derivatives have emerged as exceptionally versatile pharmacophores, demonstrating significant potential in the development of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel 1,2,4-triazole-3-thiol derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties, intended for researchers and professionals in drug development.

The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Chemical Properties

The therapeutic versatility of this scaffold is rooted in its synthetic accessibility and the chemical reactivity of the thiol group, which allows for extensive structural modifications.

Core Synthesis and Tautomerism

The most common and efficient route to the 4,5-disubstituted-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of thiosemicarbazide precursors.[6][7] This method is robust and allows for diverse substitutions on the triazole ring.

A critical feature of this scaffold is its existence in two tautomeric forms: the 1,2,4-triazole-3-thiol and the 1,2,4-triazole-3-thione.[4] While the thione form is generally predominant in the solid state and neutral solutions, the thiol-thione tautomerism plays a crucial role in the biological activities of these compounds, influencing their ability to form hydrogen bonds and participate in proton transfer processes with biological targets.[4]

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

Experimental Protocol: General Synthesis of 4-Aryl-5-substituted-1,2,4-triazole-3-thiol

This protocol describes a common pathway for synthesizing the core scaffold, which serves as the foundation for further derivatization.

-

Synthesis of Acid Hydrazide: An appropriate aromatic carboxylic acid (0.1 mol) is refluxed with absolute ethanol (0.5 mol) in the presence of catalytic concentrated H₂SO₄.[6] The resulting ester is then refluxed with hydrazine hydrate (85%) in ethanol to yield the corresponding carboxylic acid hydrazide.

-

Rationale: This two-step process converts a stable carboxylic acid into a more reactive hydrazide, which is essential for the subsequent condensation reaction.

-

-

Formation of Thiosemicarbazide: The acid hydrazide (0.01 mol) is dissolved in ethanol, and an aryl isothiocyanate (0.01 mol) is added. The mixture is refluxed for several hours. Upon cooling, the N,N'-disubstituted thiosemicarbazide precipitates and is collected by filtration.

-

Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the key thiosemicarbazide intermediate.

-

-

Cyclization: The purified thiosemicarbazide (0.01 mol) is added to an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and refluxed for 3-5 hours.[7]

-

Rationale: The strong base promotes an intramolecular nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by dehydration, leading to the formation of the stable five-membered triazole ring.

-

-

Acidification and Isolation: The reaction mixture is cooled and then carefully acidified with a dilute acid (e.g., HCl) to a pH of 3-4.[7] The precipitated 1,2,4-triazole-3-thiol product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

-

Rationale: Acidification protonates the thiol group, causing the product to precipitate out of the aqueous solution for easy isolation.

-

Anticancer Activity: Targeting Cellular Proliferation and Survival

1,2,4-triazole-3-thiol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][8]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases that regulate critical cellular functions like growth, proliferation, and survival.[3] Several novel 1,2,4-triazole-3-thiol derivatives have been identified as potent kinase inhibitors.

-

PI3K/mTOR Dual Inhibition: The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer. Agents that can dually inhibit both PI3K and mTOR are considered highly advantageous.[9] Substituted 1,2,4-triazole-thiol derivatives have been developed as dual inhibitors, demonstrating significant activity against non-small cell lung cancer (NSCLC) cell lines.[9]

-

c-Met Kinase Inhibition: The c-Met kinase is another crucial target in cancer therapy. Docking studies have shown that 1,2,4-triazole derivatives can effectively bind to the c-Met kinase, inhibiting its function and leading to antiproliferative effects.[2]

Caption: Inhibition of the PI3K/mTOR pathway by 1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship (SAR)

-

Hydrazone Moiety: The incorporation of a hydrazone moiety (-N=CH-) has been shown to enhance anticancer activity. Derivatives bearing a hydrazone linkage have shown potent cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[3]

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the triazole core are critical. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) can enhance activity.[1] For instance, hydrazones with a 2-hydroxybenzene moiety were found to be highly active against multiple cancer cell lines.[3]

-

Inhibition of Cell Migration: Certain derivatives, such as N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, have been identified as potent inhibitors of cancer cell migration, suggesting their potential as antimetastatic agents.[3][10]

Data Summary: In Vitro Cytotoxicity

| Compound Class | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| PI3K/mTOR Inhibitor (6b) | A549 (Lung) | 4.56 | [9] |

| Hydrazone Derivative (4) | MDA-MB-231 (Breast) | ~5 | [3] |

| Hydrazone Derivative (14) | IGR39 (Melanoma) | ~2 | [3] |

| Hydrazone Derivative (18) | Panc-1 (Pancreatic) | ~10 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Rationale: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

-

Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Antimicrobial Activity: A Broad-Spectrum Approach

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[1][6] Its 3-thiol derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[5][11][12]

Mechanism and SAR

The antimicrobial efficacy is often linked to the specific substitutions on the triazole core and the S-linked side chain.[13]

-

Antibacterial/Antifungal: Many derivatives show potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans.[6][12] The introduction of a triazole-3-thiol moiety is considered a key factor in producing this activity.[13]

-

Antiparasitic: Novel 1,2,4-triazole-3-thiol derivatives of metronidazole have been synthesized and shown to be active against parasites such as Entamoeba histolytica and Giardia intestinalis.[11][14] In these hybrids, the S-alkylated products were generally found to be the major and more active compounds.[11][14]

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base of 1,2,4-Triazole | S. aureus | 3.125 | [2] |

| Schiff Base of 1,2,4-Triazole | C. albicans | 3.125 | [2] |

| 4-Arylidenamino-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 6.25 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Rationale: This method provides a quantitative measure of the compound's potency, which is essential for comparing the efficacy of different derivatives and for guiding further drug development.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 1,2,4-triazole have long been explored for their effects on the central nervous system.[6] The 3-thiol variants, in particular, have emerged as promising candidates for the treatment of epilepsy.[2][16]

Mechanism and SAR

The anticonvulsant properties are often associated with the modulation of GABA-ergic neurotransmission or direct effects on ion channels.[16]

-

Key Structural Features: Structure-activity studies have revealed that having a substituent, particularly at the para position of at least one phenyl ring attached to the triazole nucleus, significantly increases the probability of anticonvulsant activity.[16]

-

Pharmacoresistant Epilepsy: Certain 1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity in the 6 Hz model, which is a well-established preclinical screen for drugs effective against pharmacoresistant epilepsy.[17] These compounds were found to be 2-3 times more potent than the standard drug valproic acid.[17]

-

ROS Scavenging: Some of these anticonvulsant derivatives also possess significant reactive oxygen species (ROS) scavenging activity, which is a highly desirable secondary property, as oxidative stress is implicated in the pathogenesis of epilepsy.[17]

Data Summary: Anticonvulsant Efficacy (MES Test)

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | 35.2 | - | [16] |

| Derivative 168a | 50.8 | - | [2] |

| Derivative TP-427 | - | >24.4 | [17] |

| Valproic Acid (Reference) | ~190 | 3.3 | [16][17] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: The test is typically performed on mice or rats.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered via corneal or auricular electrodes.

-

Rationale: The MES test induces a generalized tonic-clonic seizure, and its blockage is a hallmark of drugs effective against generalized seizures.

-

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

Future Perspectives

The 1,2,4-triazole-3-thiol scaffold is a remarkably fruitful platform for the development of novel therapeutics. The ease of synthesis and the potential for multi-faceted derivatization allow for the fine-tuning of biological activity and the optimization of pharmacokinetic properties. Future research will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a kinase inhibitor with antioxidant properties) to treat complex diseases like cancer or neurodegenerative disorders.

-

Hybrid Molecules: Continuing the successful strategy of combining the triazole-thiol scaffold with other known pharmacophores (like metronidazole or isatin) to create hybrid drugs with enhanced potency and novel mechanisms of action.[3][11]

-

Overcoming Drug Resistance: Developing derivatives specifically aimed at overcoming resistance mechanisms in microbes and cancer cells, a critical challenge in modern medicine.[7]

The continued exploration of this versatile chemical scaffold holds immense promise for the discovery of the next generation of effective and safer medicines.

References

-

Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478. [Link]

- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Pharmaceuticals (Basel), 15(8), 1026. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica, 4(2), 791-798. [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy, 13(3). [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science, 1(35). [Link]

-

Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). (2018). Annals of Oncology, 29(suppl_8). [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). Molecules, 20(1), 134-154. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Molecules, 29(10), 2322. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 89-100. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, 2(48). [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

-